molecular formula C18H20N2O6S B2470416 N-(2-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfamoyl}ethyl)-4-methoxybenzamide CAS No. 899739-58-3

N-(2-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfamoyl}ethyl)-4-methoxybenzamide

Cat. No.: B2470416
CAS No.: 899739-58-3
M. Wt: 392.43
InChI Key: VFQRNNCKMGKSMH-UHFFFAOYSA-N
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Description

N-(2-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfamoyl}ethyl)-4-methoxybenzamide is a useful research compound. Its molecular formula is C18H20N2O6S and its molecular weight is 392.43. The purity is usually 95%.
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Scientific Research Applications

Cancer Diagnosis and Treatment

  • Sigma Receptor Scintigraphy for Breast Cancer Detection : Studies have explored the use of derivatives of N-[2-(1,3-benzodioxol-5-ylmethylsulfamoyl)ethyl]-4-methoxybenzamide for sigma receptor scintigraphy in patients with suspected primary breast cancer, highlighting its potential to visualize primary breast tumors in vivo due to preferential binding to sigma receptors overexpressed on breast cancer cells (Caveliers et al., 2002).

Chemical Synthesis and Drug Development

  • Synthesis of Organophosphorus Compounds : Research into organophosphorus chemistry has utilized similar compounds for synthesizing novel phosphorins, showing the compound's role in advancing synthetic organic chemistry and potentially leading to new therapeutic agents (El‐Barbary & Lawesson, 1981).

Pharmacological Characterization

  • Endothelin Receptor Antagonists : Compounds with structural similarities have been identified as potent endothelin receptor antagonists, suggesting their utility in cardiovascular disease treatment through modulation of endothelin pathways (Tasker et al., 1997).

Metabolic Studies

  • Metabolism and Transformation in Biological Systems : Investigation into the metabolic transformation of related compounds has provided insights into drug metabolism, aiding in the development of safer and more effective pharmacotherapies (Arita et al., 1970).

Drug Design and Mechanism of Action

  • Design and Synthesis for Anticancer Activity : Novel derivatives of benzofuran, structurally related to N-[2-(1,3-benzodioxol-5-ylmethylsulfamoyl)ethyl]-4-methoxybenzamide, have been synthesized and evaluated for their anticancer activity, highlighting the compound's role in the design of new anticancer agents targeting tubulin at the colchicine site (Romagnoli et al., 2015).

Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-ylmethylsulfamoyl)ethyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O6S/c1-24-15-5-3-14(4-6-15)18(21)19-8-9-27(22,23)20-11-13-2-7-16-17(10-13)26-12-25-16/h2-7,10,20H,8-9,11-12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFQRNNCKMGKSMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCCS(=O)(=O)NCC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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